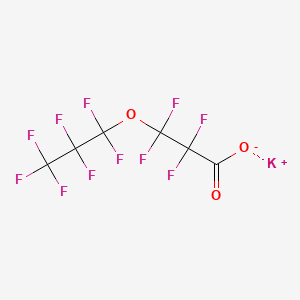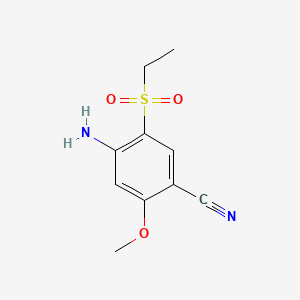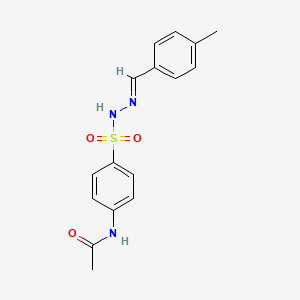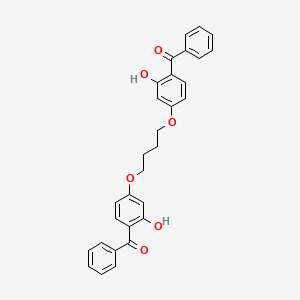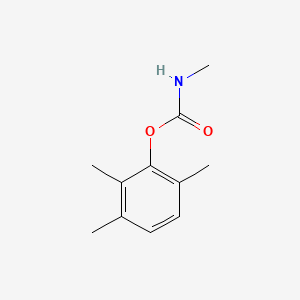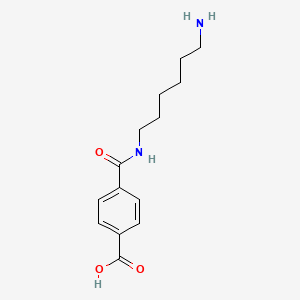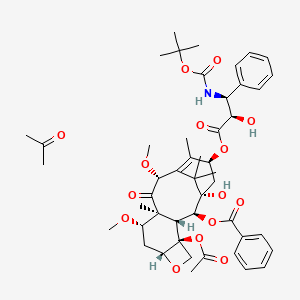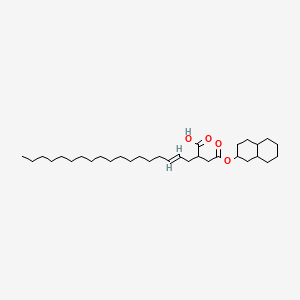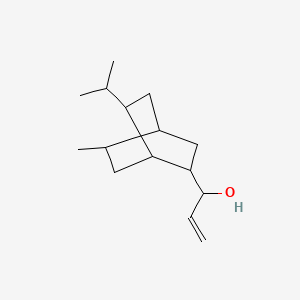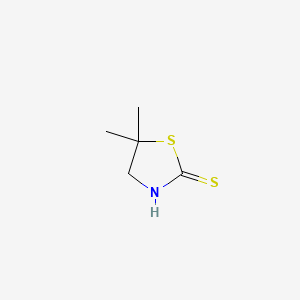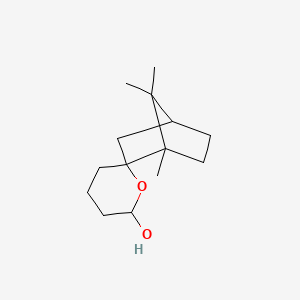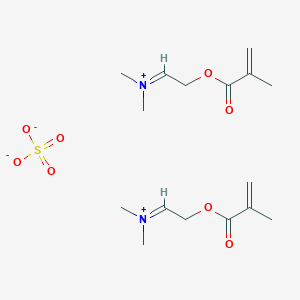
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with methacrylate groups, making it highly reactive and suitable for polymerization processes. This compound is widely used in the synthesis of polymers, dental resins, and hydrogels due to its ability to undergo spontaneous polymerization in the presence of an acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(methacryloyloxy)ethyl dimethylamine+sulfuric acid→Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive towards polymerization reactions, forming long polymer chains.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and dimethylammonium sulphate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Substitution: Substituted quaternary ammonium compounds.
Hydrolysis: Methacrylic acid and dimethylammonium sulphate.
Applications De Recherche Scientifique
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in dental resins and adhesives due to its excellent bonding properties.
Industry: Applied in the production of superabsorbent polymers for agricultural and hygiene products.
Mécanisme D'action
The mechanism of action of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. The quaternary ammonium group provides stability and enhances the solubility of the compound in various solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(methacryloyloxy)ethyl) phosphate: Similar in structure but contains a phosphate group instead of a quaternary ammonium group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group, making it more hydrophilic.
Bis(2-ethylhexyl) phosphate: Contains ethylhexyl groups, making it more hydrophobic.
Uniqueness
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its combination of methacrylate groups and a quaternary ammonium group, providing both reactivity and stability. This makes it highly suitable for applications in polymer synthesis, dental resins, and hydrogels, where both properties are essential.
Propriétés
Numéro CAS |
58868-75-0 |
|---|---|
Formule moléculaire |
C16H28N2O8S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;sulfate |
InChI |
InChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
YCSZDMFZLATTMH-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


